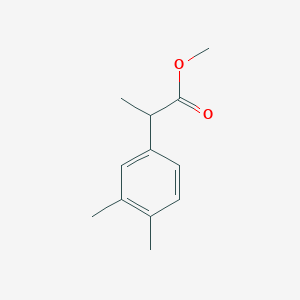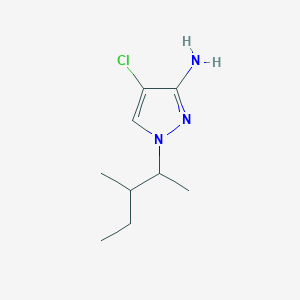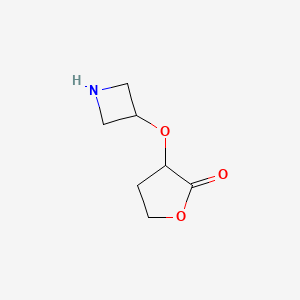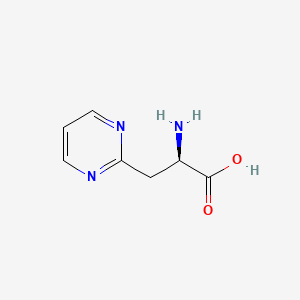![molecular formula C17H27NO3 B13310295 2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
2-[(1-Adamantylcarbonyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid typically involves the reaction of adamantyl carbonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1-Adamantylcarbonyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1-Adamantylcarbonyl)amino]hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
2-[(1-Adamantylcarbonyl)amino]hexanoic acid can be compared with other similar compounds, such as:
- 2-[(1-Adamantylcarbonyl)amino]pentanoic acid
- 2-[(1-Adamantylcarbonyl)amino]butanoic acid
These compounds share the adamantyl group but differ in the length of the carbon chain, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific carbon chain length, which provides a balance between hydrophobicity and reactivity .
Properties
Molecular Formula |
C17H27NO3 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C17H27NO3/c1-2-3-4-14(15(19)20)18-16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
XKRXUCXHOLPCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid](/img/structure/B13310213.png)



amine](/img/structure/B13310223.png)
![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)


![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
amine](/img/structure/B13310246.png)
![3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)
![7-Bromo-2-propylimidazo[1,2-a]pyridine](/img/structure/B13310255.png)


